1-((2-Hydroxyethyl)(methyl)amino)propan-2-one
CAS No.: 256353-78-3
Cat. No.: VC2386455
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256353-78-3 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 1-[2-hydroxyethyl(methyl)amino]propan-2-one |
| Standard InChI | InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3 |
| Standard InChI Key | GRTIEUQWLHMBFD-UHFFFAOYSA-N |
| SMILES | CC(=O)CN(C)CCO |
| Canonical SMILES | CC(=O)CN(C)CCO |
Introduction
Chemical Identity and Structure
Basic Identification
1-((2-Hydroxyethyl)(methyl)amino)propan-2-one is an organic compound with the molecular formula C₆H₁₃NO₂ . Its structure consists of a propan-2-one backbone with a (2-hydroxyethyl)(methyl)amino substituent at position 1. The compound is characterized by both a ketone functional group and a tertiary amine with hydroxyl-terminated ethyl and methyl substituents.
Chemical Identifiers
The compound can be unambiguously identified through various chemical notation systems as detailed in Table 1.
Table 1: Chemical Identifiers of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one
| Identifier Type | Value |
|---|---|
| CAS Number | 256353-78-3 |
| IUPAC Name | 1-[2-hydroxyethyl(methyl)amino]propan-2-one |
| Molecular Formula | C₆H₁₃NO₂ |
| Standard InChI | InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3 |
| Standard InChIKey | GRTIEUQWLHMBFD-UHFFFAOYSA-N |
| SMILES | CC(=O)CN(C)CCO |
| Canonical SMILES | CC(=O)CN(C)CCO |
| PubChem Compound ID | 21335365 |
| MDL Number | MFCD09971291 |
The compound is registered in chemical databases with the CAS Registry Number 256353-78-3, which serves as its primary identifier in regulatory and scientific contexts . The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound as 1-[2-hydroxyethyl(methyl)amino]propan-2-one, reflecting its chemical structure and functional groups.
Structural Features
The molecular structure of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one contains several key functional groups:
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A ketone group (C=O) at position 2 of the propane backbone
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A tertiary amine nitrogen connecting:
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A methyl group
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A 2-hydroxyethyl group
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The carbon at position 1 of the propane backbone
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The SMILES notation (CC(=O)CN(C)CCO) provides a linear representation of this structure, with the carbon-carbon bond connecting the amine nitrogen to the carbonyl carbon. The presence of both the hydroxyl and ketone groups contributes to the compound's potential hydrogen bonding capabilities.
Comparison with Structurally Related Compounds
Structural Analogs
The search results contain information on several compounds that share structural similarities with 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one, allowing for comparative analysis:
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1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol (CAS: 39216-89-2):
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(1R,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol:
Structural Differences and Similarities
Table 4 presents a comparison of key features between 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one and related compounds.
Table 4: Comparison of 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one | C₆H₁₃NO₂ | 131.17 g/mol | Tertiary amine, ketone group |
| 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol | C₆H₁₅NO₂ | 133.19 g/mol | Primary amine, tertiary alcohol, additional methyl group |
| (1R,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | C₁₂H₁₉NO₂ | 209.28 g/mol | Contains phenyl group, secondary alcohol, specific stereochemistry |
All three compounds contain a 2-hydroxyethyl group attached to an amine nitrogen, but differ in the additional substituents and functional groups . These structural differences would be expected to result in distinct chemical behaviors and potential applications.
Research Applications and Significance
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